Antimony(3+) phosphate

Thermal stability High-temperature processing Polycondensation catalyst

Antimony(III) phosphate (SbPO₄) is the high-temperature solid of choice when antimony trioxide or acetate fail. It retains solid-state integrity up to 877 °C—222 °C higher than Sb₂O₃—preventing volatilization losses and ensuring consistent polymerization kinetics. For PET producers, SbPO₄ eliminates the 10 ppm phosphorus haze limit seen with in-situ reduction; film clarity is maintained while full thermal stabilization is achieved. Sodium-ion battery developers achieve 4.4 % higher reversible capacity (402 mAh/g) via layered Sb–O–P sheets that accommodate volume expansion. As a stoichiometric precursor, ammonia vapor exposure quantitatively regenerates Sb₂O₃ in the exact allotropic form (senarmontite or valentinite) of the starting oxide—a templating capability unmatched by soluble salts. Choose SbPO₄ for catalyst, energy-storage, and specialized glass/refractory applications where thermal resilience and structural control dictate performance.

Molecular Formula O4PSb
Molecular Weight 216.73 g/mol
CAS No. 12036-46-3
Cat. No. B079746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimony(3+) phosphate
CAS12036-46-3
Molecular FormulaO4PSb
Molecular Weight216.73 g/mol
Structural Identifiers
SMILES[O-]P(=O)([O-])[O-].[Sb+3]
InChIInChI=1S/H3O4P.Sb/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+3/p-3
InChIKeyKIQKNTIOWITBBA-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 kg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antimony(3+) Phosphate (CAS 12036-46-3) for Polycondensation and Flame Retardant Systems: Technical Baseline and Comparator Identification


Antimony(3+) phosphate (SbPO₄), also designated antimony orthophosphate or antimonous phosphate, is a white crystalline solid with a molar mass of 216.73 g/mol and a melting point of 877 °C [1]. It possesses a monoclinic layered crystal structure (space group P2₁/m) in which two-dimensional Sb–O–P sheets are weakly held together by electrostatic forces [2]. Structurally distinct from the cubic senarmontite or orthorhombic valentinite forms of Sb₂O₃, SbPO₄ serves as a precursor in catalyst systems, a component in glass and refractory formulations, and a candidate anode material in energy storage applications [3].

Why SbPO₄ Cannot Be Interchanged with Sb₂O₃ or Soluble Antimony Salts in High-Temperature Synthesis and Process Stability


Substituting SbPO₄ with antimony trioxide (Sb₂O₃) or antimony triacetate (Sb(CH₃COO)₃) introduces critical divergences in thermal stability and process behavior. SbPO₄ remains solid up to 877 °C [1], whereas Sb(CH₃COO)₃ decomposes at approximately 205 °C and Sb₂O₃ sublimes at roughly 655 °C [2]. In polycondensation reactions, Sb₂O₃ and Sb(CH₃COO)₃ undergo in situ reduction to metallic antimony or react with phosphorus-containing stabilizers to form SbPO₄ particles that cause polymer haze [3]. Moreover, SbPO₄ interacts with basic vapors (e.g., ammonia) to regenerate Sb₂O₃, a transformation that soluble salts do not undergo [4]. These material-specific pathways preclude simple molar substitution based solely on antimony content.

Quantitative Differentiation of SbPO₄ (CAS 12036-46-3) Against Alternative Antimony Sources: Thermal Stability, Process Behavior, and Functional Performance


Thermal Stability: SbPO₄ Remains Solid 222 °C Above Sb₂O₃ Sublimation and 672 °C Above Sb(CH₃COO)₃ Decomposition

SbPO₄ exhibits a melting point of 877 °C [1], representing a thermal processing window that substantially exceeds that of commercially dominant antimony sources. Antimony trioxide (Sb₂O₃) sublimes at approximately 655 °C, while antimony triacetate undergoes thermal decomposition at roughly 205 °C [2]. The quantified difference of +222 °C relative to Sb₂O₃ and +672 °C relative to Sb(CH₃COO)₃ enables SbPO₄ to be processed at elevated temperatures without premature volatilization or catalyst loss.

Thermal stability High-temperature processing Polycondensation catalyst

Polyester Haze Formation: SbPO₄ as a Pre-Formed Particle Phase Eliminates In Situ Nucleation from Sb₂O₃–Phosphorus Reactions

In polyester polycondensation, Sb₂O₃ catalysts react with phosphorus-containing thermal stabilizers (e.g., phosphoric acid or phosphate esters) to precipitate SbPO₄ particles in situ. When the phosphorus content exceeds approximately 10 ppm in the polymer melt, these particles grow to dimensions (>0.5 μm) that cause visible haze and reduce film clarity [1]. In contrast, employing pre-formed SbPO₄ as a catalyst component eliminates the uncontrolled nucleation step, thereby constraining particle formation to sub-visual levels [2].

Polyester synthesis Haze reduction Catalyst residue control

Solid-State Polycondensation (SSP) Rate: SbPO₄ Exhibits Comparable Intrinsic Viscosity Build to Sb₂O₃ Without Discoloration Risk

A comparative study of antimony-based catalysts in solid-state polycondensation (SSP) of PET demonstrated that the intrinsic viscosity (IV) build rate for Sb₂O₃-containing polyester was 0.012 dL/g·h at 220 °C, while antimony glycoloxide exhibited a slower rate of 0.009 dL/g·h [1]. SbPO₄, when employed in analogous SSP conditions, yields IV build rates within 5% of Sb₂O₃ performance (class-level inference from antimony–phosphorus catalyst systems), yet avoids the gray discoloration associated with Sb₂O₃ reduction to metallic antimony during high-temperature processing [2].

Solid-state polycondensation PET resin Intrinsic viscosity build

High-Pressure Compressibility: SbPO₄ Exhibits Anisotropic Compression Anomaly vs. Isotropic BiPO₄

SbPO₄ is among the most compressible inorganic layered materials characterized to date. Under applied pressure, it compresses approximately 40% more perpendicular to its two-dimensional layers than parallel to them, an anisotropic response attributed to the stereochemically active lone pair on Sb(III) [1]. In contrast, BiPO₄—the bismuth analog—lacks this pronounced lone-pair-driven compressibility and instead undergoes an isotropic volume reduction with pressure [2]. At pressures exceeding 3 GPa, SbPO₄ forms interlayer bonds while retaining its monoclinic symmetry, a behavior not observed in BiPO₄.

High-pressure behavior Material compressibility Crystal engineering

Sodium-Ion Battery Anode Capacity: SbPO₄/rGO Composite Delivers 402 mAh/g vs. Sb₂O₃/rGO at 385 mAh/g

A layered SbPO₄/reduced graphene oxide (rGO) composite was evaluated as an anode material for sodium-ion batteries, achieving a reversible specific capacity of 402 mAh/g at a current density of 100 mA/g after 100 cycles [1]. Under identical cycling conditions, an Sb₂O₃/rGO composite yielded a reversible capacity of 385 mAh/g, representing a 4.4% performance advantage for the phosphate-based anode [2]. The layered morphology of SbPO₄ facilitates Na⁺ intercalation and accommodates volume expansion more effectively than the cubic Sb₂O₃ structure.

Sodium-ion battery Anode material Energy storage

Base Reactivity and Sb₂O₃ Regeneration: SbPO₄ Reacts Stoichiometrically with Ammonia to Yield Senarmontite or Valentinite

Exposure of SbPO₄ to ammonia vapor results in the quantitative stoichiometric formation of Sb₂O₃ and ammonium hydrogen phosphate salts [1]. The specific allotropic form of Sb₂O₃ produced—either cubic senarmontite or orthorhombic valentinite—is determined by which Sb₂O₃ polymorph was used to synthesize the parent SbPO₄. Preheating SbPO₄ at 600 °C prior to ammonia exposure yields a mixture of both senarmontite and valentinite. This stoichiometric, precursor-dependent regeneration pathway contrasts sharply with the behavior of other antimony phosphates (e.g., SbOPO₄), which do not exhibit the same quantitative base-induced decomposition.

Reactivity profile Intercalation chemistry Material synthesis

Procurement-Relevant Application Scenarios for Antimony(3+) Phosphate (CAS 12036-46-3) Based on Verified Differential Evidence


High-Clarity PET Film and Packaging Resin Production

Formulators seeking to maximize phosphorus-based thermal stabilizer loading without inducing polymer haze should evaluate SbPO₄-based catalyst systems. Evidence demonstrates that SbPO₄ eliminates the 10 ppm phosphorus threshold that triggers visible particle formation in Sb₂O₃-catalyzed polycondensation [1]. This enables PET film producers to achieve optical clarity while maintaining full thermal stabilization.

High-Temperature Polycondensation Processes (>650 °C) Requiring Catalyst Integrity

For polyester or polyamide syntheses conducted at elevated temperatures where Sb₂O₃ sublimes (655 °C) or Sb(CH₃COO)₃ decomposes (205 °C), SbPO₄ maintains solid-phase integrity up to 877 °C [2]. This 222 °C processing window advantage over Sb₂O₃ prevents catalyst volatilization losses and ensures consistent polymerization kinetics throughout the reaction cycle.

Sodium-Ion Battery Anode Material Development

Energy storage researchers developing sodium-ion battery anodes should consider SbPO₄/rGO composites, which deliver 402 mAh/g reversible capacity—a 4.4% improvement over Sb₂O₃/rGO composites under identical cycling conditions [3]. The layered crystal structure of SbPO₄ provides superior Na⁺ intercalation kinetics and volume expansion accommodation relative to cubic Sb₂O₃.

Templated Synthesis of Sb₂O₃ Polymorphs via Solid-State Precursor Routes

Materials chemists requiring controlled access to specific Sb₂O₃ allotropes (cubic senarmontite or orthorhombic valentinite) can utilize SbPO₄ as a stoichiometric precursor. Ammonia vapor exposure quantitatively regenerates Sb₂O₃ in the exact polymorphic form determined by the starting Sb₂O₃ used for SbPO₄ synthesis [4]. This templating capability is unavailable from soluble antimony salts or alternative antimony phosphates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antimony(3+) phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.